Cas no 1343703-94-5 (2-Amino-4,4-dimethylpentan-1-ol)

2-Amino-4,4-dimethylpentan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-4,4-dimethylpentan-1-ol
- 4-Dimethyl-2-Amino-Pentanol
- 2-Amino-4,4-dimethyl-1-pentanol
- Z1480642162
- 2-Amino-4,4-dimethylpentan-1-ol
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- インチ: 1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3
- InChIKey: OCJXWXGVDQCFJW-UHFFFAOYSA-N
- ほほえんだ: OCC(CC(C)(C)C)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 75.5
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.2
2-Amino-4,4-dimethylpentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114155-0.25g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 0.25g |
$389.0 | 2023-10-26 | |
Enamine | EN300-114155-1.0g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 1.0g |
$785.0 | 2023-07-07 | |
Enamine | EN300-114155-5.0g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 5.0g |
$2277.0 | 2023-07-07 | |
TRC | A610798-10mg |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
1PlusChem | 1P01A22S-250mg |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 250mg |
$537.00 | 2025-03-04 | |
Enamine | EN300-114155-10g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 10g |
$3376.0 | 2023-10-26 | |
A2B Chem LLC | AV48068-5g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 5g |
$2432.00 | 2024-04-20 | |
1PlusChem | 1P01A22S-1g |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 1g |
$1026.00 | 2025-03-04 | |
1PlusChem | 1P01A22S-50mg |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 50mg |
$273.00 | 2025-03-04 | |
1PlusChem | 1P01A22S-100mg |
2-amino-4,4-dimethylpentan-1-ol |
1343703-94-5 | 95% | 100mg |
$381.00 | 2025-03-04 |
2-Amino-4,4-dimethylpentan-1-ol 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-Amino-4,4-dimethylpentan-1-olに関する追加情報
2-Amino-4,4-Dimethylpentan-1-ol: A Comprehensive Overview
2-Amino-4,4-Dimethylpentan-1-ol, also known by its CAS number 1343703-94-5, is a versatile organic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes an amino group (-NH₂) and a hydroxyl group (-OH) attached to a pentane backbone. The presence of two methyl groups on the fourth carbon further distinguishes this molecule, making it a valuable component in chemical synthesis and pharmaceutical research.
The synthesis of 2-Amino-4,4-Dimethylpentan-1-ol involves several methods, including the reduction of nitriles or amides, and the hydrolysis of specific intermediates. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are highly sought after in the pharmaceutical industry for the development of chiral drugs. Researchers have also explored green chemistry approaches to enhance the efficiency and sustainability of its production processes.
One of the most notable applications of 2-Amino-4,4-Dimethylpentan-1-ol is in the field of drug discovery. Its amino and hydroxyl groups make it an ideal candidate for forming hydrogen bonds, a critical interaction in drug-receptor binding. Studies published in 2023 have highlighted its potential as a lead compound in the development of treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has drawn significant attention from researchers worldwide.
In addition to its pharmaceutical applications, 2-Amino-4,4-Dimethylpentan-1-ol has found utility in the synthesis of advanced materials. Its use as a building block for polyurethanes and other polymers has been explored due to its ability to form strong intermolecular bonds. Recent research has focused on optimizing its reactivity under mild conditions to improve the scalability of these processes.
The physical properties of 2-Amino-4,4-Dimethylpentan-1-ol are equally intriguing. It exhibits a melting point of approximately -5°C and a boiling point around 165°C under standard conditions. Its solubility in water is moderate, making it suitable for aqueous-based reactions while maintaining compatibility with organic solvents. These properties contribute to its versatility in both laboratory and industrial settings.
From an environmental perspective, studies have shown that 2-Amino-4,4-Dimethylpentan-1-ol is biodegradable under aerobic conditions, which aligns with current trends toward sustainable chemistry practices. Its low toxicity profile further enhances its appeal as a safe and eco-friendly chemical for various applications.
In conclusion, 2-Amino-4,4-Dimethylpentan-1-ol (CAS No: 1343703-94) is a multifaceted compound with promising potential across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical innovation.
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